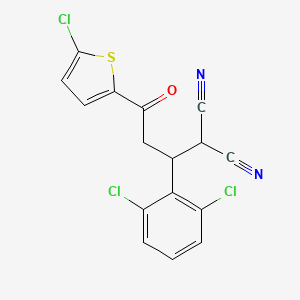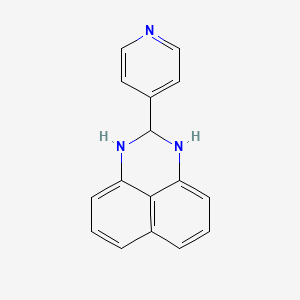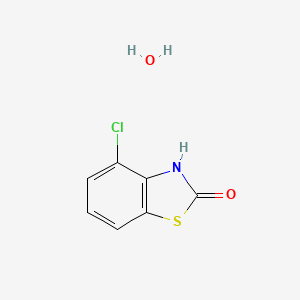![molecular formula C23H16Br2N2O3 B11988326 Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-70-5](/img/structure/B11988326.png)
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(4-bromobenzoyl)-3-(3-bromophényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle est un composé organique complexe qui appartient à la classe des pyrrolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La présence d’atomes de brome dans la structure suggère qu’il peut avoir une réactivité et des propriétés uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 7-(4-bromobenzoyl)-3-(3-bromophényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du noyau pyrrolopyrimidine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction d’atomes de brome : Réactions de bromation utilisant des réactifs comme le brome ou le N-bromosuccinimide (NBS) dans des conditions contrôlées.
Estérification : Le groupe carboxylate peut être introduit par des réactions d’estérification utilisant de l’alcool éthylique et des catalyseurs acides.
Méthodes de production industrielle
La production industrielle peut impliquer des voies synthétiques similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour les conditions de réaction et les techniques de purification comme la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier aux positions substituées par le brome.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les atomes de brome ou d’autres groupes fonctionnels.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2).
Agents réducteurs : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Réactifs de substitution : Halogénures, amines et autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques bromés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 7-(4-bromobenzoyl)-3-(3-bromophényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les atomes de brome peuvent jouer un rôle crucial dans l’affinité de liaison et la spécificité. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
7-(4-chlorobenzoyl)-3-(3-chlorophényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle : Structure similaire, mais avec des atomes de chlore au lieu de brome.
7-(4-méthylbenzoyl)-3-(3-méthylphényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle : Groupes méthyles au lieu d’atomes de brome.
Unicité
La présence d’atomes de brome dans le 7-(4-bromobenzoyl)-3-(3-bromophényl)pyrrolo[1,2-c]pyrimidine-5-carboxylate d’éthyle peut conférer une réactivité et une activité biologique uniques par rapport à ses analogues. Les atomes de brome peuvent influencer les propriétés électroniques du composé, le rendant plus approprié pour des applications spécifiques.
Propriétés
Numéro CAS |
302912-70-5 |
|---|---|
Formule moléculaire |
C23H16Br2N2O3 |
Poids moléculaire |
528.2 g/mol |
Nom IUPAC |
ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3 |
Clé InChI |
LBYACWGMSGLFNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988244.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988245.png)

![4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11988253.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988254.png)

![butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)

![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988286.png)
![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11988292.png)
![Benzoic acid, 2-[(2-furanylmethylene)amino]-](/img/structure/B11988299.png)

